molecular formula C19H28ClN3O2 B13447398 Hydroxychloroquine Diethanol

Hydroxychloroquine Diethanol

Cat. No.: B13447398
M. Wt: 365.9 g/mol
InChI Key: LBYWMMMYNQIVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxychloroquine Diethanol, with the CAS Number 103396-22-1 and molecular formula C 19 H 28 ClN 3 O 2 , is a high-purity chemical reference standard essential for pharmaceutical research and development . This compound is supplied with comprehensive characterization data compliant with regulatory guidelines and is intended for Research Use Only; it is not for diagnostic or human use. This compound is critically valuable for analytical method development (AMV) and Quality Control (QC) applications, particularly in the preparation of Abbreviated New Drug Applications (ANDA) and during the commercial production of Hydroxychloroquine . The primary mechanism of action of hydroxychloroquine, the related active pharmaceutical ingredient, involves immunomodulatory effects. It is understood to suppress the activation of endosomal Toll-like receptors (TLRs), which are key components of the innate immune response . By binding to nucleic acids and preventing TLR activation, it blunts the cell-mediated inflammatory response, including the production of interferon-alpha and tumor necrosis factor-alpha . This mechanism underpins its research relevance in autoimmune conditions. Beyond its immunomodulatory actions, hydroxychloroquine is a weak base that can affect lysosomal acidification and autophagic flux, mechanisms that are also under investigation in other research areas . Traceability against official pharmacopeial standards, such as those from the USP or EP, can be provided based on feasibility, ensuring that researchers have a reliable benchmark for their analytical work .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28ClN3O2

Molecular Weight

365.9 g/mol

IUPAC Name

2-[4-[(7-chloro-3-methylquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H28ClN3O2/c1-14-13-21-18-12-16(20)5-6-17(18)19(14)22-15(2)4-3-7-23(8-10-24)9-11-25/h5-6,12-13,15,24-25H,3-4,7-11H2,1-2H3,(H,21,22)

InChI Key

LBYWMMMYNQIVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=C(C=CC2=C1NC(C)CCCN(CCO)CCO)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Hydroxychloroquine Diethanol

Established Synthetic Pathways for Hydroxychloroquine (B89500) Compounds

The conventional synthesis of hydroxychloroquine has been well-established for decades, with the core strategy involving the coupling of a quinoline (B57606) ring system with a specific aliphatic side chain. The first synthesis was reported in a 1949 patent, laying the groundwork for subsequent industrial production. wikipedia.org The primary approach, still used in industrial-scale manufacturing, is a C-N bond-forming reaction between two key precursors: 4,7-dichloroquinoline (B193633) and the side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. chemrxiv.orgbenthamscience.com

Conventional Reaction Schemes and Process Optimization

The archetypal synthesis involves the nucleophilic aromatic substitution (SNAr) reaction where the primary amine of the side chain displaces the chlorine atom at the C-4 position of the 4,7-dichloroquinoline ring. stackexchange.com The chlorine at the C-7 position is significantly less reactive to nucleophilic substitution under these conditions. stackexchange.com

Standard industrial batch processes often require harsh conditions, such as high temperatures ranging from 120°C to 140°C for extended periods, sometimes lasting 24 to 48 hours, to drive the reaction to completion. nih.govgoogle.com Such methods can lead to the formation of byproducts and increase production costs. google.com

Process optimization has been a key focus of research to enhance efficiency and reduce costs. One improved method utilizes N,N-diisopropylethylamine as both a solvent and an acid-binding agent, which facilitates a smoother reaction. This approach has been shown to shorten reaction times and significantly increase the total yield from approximately 45.9% to 74.7%. ijera.com Other optimization strategies include:

Pressurized Systems: Conducting the reaction under high pressure (5 to 20 bars) has been demonstrated to reduce the reaction time to under six hours at a slightly lower temperature range of 100-120°C, often without the need for a catalyst or solvent. google.com

Staged Heating: A patented industrial method involves gradually heating the reaction mixture from its reflux temperature to 120-125°C over a period of 7 to 12 hours. This technique shortens the total reaction time to between 13 and 18 hours and allows for the use of a lower molar ratio of the expensive side chain, thereby improving the economic viability of the process. google.com

Table 1: Comparison of Conventional Synthesis Conditions for Hydroxychloroquine
MethodSolvent/CatalystTemperatureTimeKey AdvantagesReference
Standard BatchPhenol (B47542)125-130°C>18 hoursEstablished industrial method google.com
High Temperature BatchNeat (no solvent)120-140°C24-48 hoursSolvent-free nih.gov
Optimized BatchN,N-diisopropylethylamineNot specifiedShorter durationYield increased to ~75% ijera.com
High-PressureNone100-120°C<6 hoursRapid, solvent-free google.com
Staged HeatingOrganic Solvent (evaporated)Gradual to 120-125°C13-18 hoursReduces side chain consumption google.com

Precursor Synthesis and Intermediate Isolation in Hydroxychloroquine Production

4,7-Dichloroquinoline (4,7-DCQ): This heterocyclic intermediate is a cornerstone of several aminoquinoline drugs. wikipedia.org Its synthesis was investigated in detail during the development of antimalarial agents. A common route starts with 3-chloroaniline (B41212), which undergoes condensation with diethyl oxaloacetate. The resulting imine is then cyclized at high temperatures to form the core quinoline ring structure. Subsequent hydrolysis, decarboxylation, and chlorination with an agent like phosphoryl chloride or thionyl chloride yield the final 4,7-DCQ product. wikipedia.orgorgsyn.org An alternative named reaction for its synthesis is the Gould-Jacobs reaction. wikipedia.org The isolation and purification of 4,7-DCQ typically involves neutralization to precipitate the solid, followed by washing and recrystallization to achieve the desired purity. orgsyn.org

Scale-Up Considerations in Chemical Synthesis Research

Transitioning the synthesis of hydroxychloroquine from laboratory to industrial scale presents several challenges. The high cost of manufacturing has been a barrier to global access. vcu.edu A significant portion of this cost is attributed to the complex synthesis of the side-chain precursor. chemrxiv.orgvcu.edu

Key scale-up considerations include:

Reagent and Solvent Cost: The use of expensive reagents, such as the side chain, and toxic solvents like phenol, impacts the economic and environmental feasibility of the process. chemrxiv.orggoogle.com

Reaction Conditions: The long reaction times and high temperatures required in traditional batch syntheses translate to high energy consumption and can necessitate specialized, high-pressure equipment, increasing capital investment. google.compatsnap.com

Process Safety: The use of hazardous materials and high-pressure systems requires stringent safety protocols in an industrial setting.

Purification and Impurity Control: On a large scale, efficient removal of byproducts and unreacted starting materials is critical to meet the high purity standards for pharmaceutical active ingredients. Final purification steps often involve recrystallization of the hydroxychloroquine base or its sulfate salt to achieve purities exceeding 99.5%. ijera.comgoogle.com

Advanced Synthetic Techniques and Novel Approaches for Hydroxychloroquine Diethanol

To address the limitations of conventional batch manufacturing, modern synthetic strategies are being explored. These advanced techniques aim to improve yield, reduce cost, and enhance the safety and environmental profile of the synthesis.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients. nih.govnih.gov Researchers have developed a high-yielding, semi-continuous flow method for producing hydroxychloroquine that significantly improves upon commercial batch processes. vcu.edu

This advanced method utilizes a combination of packed bed reactors and continuous stirred-tank reactors (CSTRs) in a vertically integrated system. nih.govvcu.edu Key benefits of this approach include:

Cost Reduction: It employs simpler and less expensive starting materials, such as 5-iodopentan-2-one, and eliminates the need for protection-deprotection steps that are common in some batch syntheses. nih.govvcu.edu

Process Intensification: By telescoping multiple reaction steps and incorporating in-line extractions, the number of discrete operations is reduced, streamlining the manufacturing process. nih.gov

Scalability: The multigram-scale continuous synthesis has been demonstrated, with the potential to be scaled to commercial operations, offering a route to more affordable and accessible hydroxychloroquine. nih.govbeilstein-journals.org

Table 2: Advantages of Continuous Flow Synthesis for Hydroxychloroquine
FeatureBatch ProcessingContinuous Flow Synthesis
Overall YieldBaselineIncreased by 52% vcu.edunih.gov
Starting MaterialsOften requires protected intermediatesUses simpler, less expensive reactants vcu.edu
Process StepsMultiple discrete stepsFewer steps, elimination of protecting groups nih.govvcu.edu
Reaction TimeLong (e.g., 24-48 hours) nih.govSignificantly reduced residence times
SafetyLarge volumes of hazardous materialsSmaller reaction volumes, better heat/mass transfer

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which integrates enzymatic transformations with traditional chemical reactions, offers significant potential for developing more sustainable and efficient pharmaceutical manufacturing processes. Enzymes can provide high selectivity under mild conditions, potentially simplifying complex synthetic routes and reducing environmental impact.

While the reviewed literature does not detail established chemoenzymatic pathways for the synthesis of hydroxychloroquine, this area represents a promising avenue for future research. Potential applications could include the enzymatic resolution of chiral intermediates to produce enantiomerically pure hydroxychloroquine or the use of enzymes to catalyze key bond-forming steps under more environmentally benign conditions than those employed in current chemical methods. The development of such processes could further address the cost and sustainability challenges associated with the production of this compound.

Table of Compounds

Compound NameSynonym(s)Role in Synthesis
Hydroxychloroquine7-Chloro-4-[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamino]quinolineFinal Product
4,7-Dichloroquinoline4,7-DCQKey Precursor
2-((4-Aminopentyl)(ethyl)amino)ethan-1-olN'-(2-hydroxyethyl)-N'-ethyl-1,4-pentanediamine; HydroxynovaldiamineKey Precursor (Side Chain)
5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one-Side Chain Intermediate
3-Chloroanilinem-ChloroanilinePrecursor for 4,7-DCQ
Diethyl Oxaloacetate-Reagent for 4,7-DCQ Synthesis
Phosphoryl ChloridePhosphorus oxychlorideChlorinating Agent
1-Chloro-4-pentanone-Precursor for Side Chain
2-EthylaminoethanolN-EthylethanolaminePrecursor for Side Chain
N,N-DiisopropylethylamineHünig's baseSolvent/Acid Binder
5-Iodopentan-2-one-Starting Material in Flow Synthesis

Computer-Assisted Retrosynthetic Planning for Hydroxychloroquine

The synthesis of hydroxychloroquine, a compound with a significant history in medicinal chemistry, has been a subject of renewed interest, particularly in the context of ensuring robust and adaptable supply chains. nih.gov Computer-assisted retrosynthetic planning has emerged as a powerful tool in this endeavor, enabling the development of multiple, diverse synthetic routes that can circumvent patented methods and utilize readily available, inexpensive starting materials. nih.govbenthamscience.comgoogle.com

Software platforms like Chematica have been employed to automatically design novel syntheses of hydroxychloroquine. nih.gov These programs utilize extensive databases of chemical reactions and algorithms to propose retrosynthetic pathways, breaking down the target molecule into simpler, commercially available precursors. researchgate.netresearchgate.netvcu.edu This computational approach allows for the rapid exploration of a vast number of potential synthetic strategies, a task that would be significantly more time-consuming for human chemists alone. nih.govnih.gov

A key advantage of computer-assisted planning is the ability to impose specific constraints on the synthetic design. For instance, searches can be tailored to avoid intermediates or reaction pathways that are protected by existing patents, thus mitigating potential intellectual property issues for manufacturers. nih.gov Furthermore, the software can be directed to prioritize routes that commence from low-cost, commodity chemicals, thereby enhancing the economic feasibility of the synthesis. nih.gov

In one such computational study, multiple "synthetic contingency" plans for hydroxychloroquine were generated. benthamscience.comgoogle.com These plans were deliberately designed to start from a variety of inexpensive substrates, ensuring that the production of hydroxychloroquine could be maintained even in the face of shortages of conventionally used starting materials. nih.gov The speed and chemical accuracy of modern retrosynthesis software were highlighted as crucial factors in developing these alternative and economical synthetic plans. nih.gov The output of these programs provides a roadmap for chemists to then implement and optimize these novel synthetic routes in a laboratory setting. researchgate.net

Chemical Derivatization and Analog Generation of this compound

Structural Modification for Preclinical Property Modulation

The chemical structure of hydroxychloroquine offers several sites for modification to generate analogs with potentially improved preclinical properties. Research in this area has primarily focused on altering the side chain of the molecule to influence its biological activity, distribution, and toxicity profile. nih.gov

One strategy involves the introduction of amino-substituted longer chains to the chloroquine (B1663885) scaffold, starting from hydroxychloroquine. nih.gov This approach aims to create novel aminochloroquine derivatives with modulated antiviral and anti-inflammatory effects. The synthesis of these analogs typically involves the conversion of the hydroxyl group of hydroxychloroquine to a leaving group, such as a chloride, followed by substitution with various amines. nih.gov

In silico studies have also been employed to design and evaluate structurally modified derivatives of hydroxychloroquine. nih.gov These computational approaches, including molecular docking and dynamics simulations, can predict the binding affinity of novel analogs to biological targets, such as the main protease of SARS-CoV-2. nih.gov For example, derivatives with modified pyrrolidine rings have been computationally designed and have shown promising binding energies, suggesting they could be potent inhibitors. nih.gov

The structure-activity relationship (SAR) of quinoline-based compounds is a critical aspect of analog design. ijera.com Studies on related quinoline derivatives have demonstrated that modifications to the linker between the quinoline core and the side chain, as well as alterations to the aromatic portion of the molecule, can significantly impact antimalarial activity and circumvent resistance mechanisms. ijera.comresearchgate.net For instance, "reversed chloroquine" (RCQ) molecules, which feature a chloroquine-like moiety linked to a resistance-reversal-like moiety, have shown efficacy against chloroquine-resistant strains. ijera.comresearchgate.net The length of the linker chain in these RCQs can be varied without a significant loss of activity. ijera.comresearchgate.net

The overarching goal of these structural modifications is to enhance the therapeutic index of hydroxychloroquine by improving its efficacy, altering its pharmacokinetic properties, or reducing its potential for adverse effects. nih.gov

Enantiomeric Synthesis and Stereochemical Studies

Hydroxychloroquine is a chiral molecule, and it is administered clinically as a racemic mixture of its two enantiomers, (R)- and (S)-hydroxychloroquine. google.comresearchgate.net The stereocenter in hydroxychloroquine has a significant impact on its biological activity, toxicity, and pharmacokinetics, leading to considerable research into the synthesis and evaluation of its individual enantiomers. google.comnih.gov

Several methods have been developed for the chiral resolution of racemic hydroxychloroquine. One common approach is the formation of diastereomeric salts using a chiral resolving agent. nih.gov For example, Di-p-Anisoyl-L-Tartaric Acid (L-DATA) has been effectively used to selectively crystallize the (S)-enantiomer, allowing for its separation from the (R)-enantiomer. nih.gov The efficiency of this resolution process can be influenced by factors such as solvent, temperature, and reaction time. nih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for the separation of hydroxychloroquine enantiomers. google.comvcu.eduijera.com Methods have been developed using columns such as Enantiocel C2-5 and Chiralpak AD-H, which allow for the baseline separation and quantification of the (R)- and (S)-forms. researchgate.netnih.gov Supercritical fluid chromatography (SFC) has also been employed for the scalable, multi-gram separation of hydroxychloroquine enantiomers, providing sufficient quantities for preclinical and clinical evaluation. researchgate.net

Stereochemical studies have revealed significant differences in the biological properties of the individual enantiomers. For instance, in the context of antiviral activity against SARS-CoV-2, some studies have reported that the (R)-enantiomer exhibits higher potency and lower in vivo toxicity compared to the (S)-enantiomer. google.comresearchgate.netnih.gov Conversely, other research has suggested that the (S)-enantiomer may be more active. ijera.com These conflicting findings highlight the complexity of the stereoselective interactions of hydroxychloroquine with biological systems. The pharmacokinetics of hydroxychloroquine are also enantioselective, with studies showing differences in the plasma concentrations and excretion of the two isomers following administration of the racemate. mdpi.com

The synthesis and study of the individual enantiomers of hydroxychloroquine are crucial for understanding their distinct pharmacological profiles and for the potential development of enantiopure drugs with an improved therapeutic window. google.com

Table 1: Methods for Chiral Resolution of Hydroxychloroquine

Method Chiral Agent/Stationary Phase Outcome
Diastereomeric Salt Crystallization Di-p-Anisoyl-L-Tartaric Acid (L-DATA) Selective crystallization of (S)-hydroxychloroquine
Chiral HPLC Enantiocel C2-5 column Separation of (R)- and (S)-enantiomers
Chiral HPLC Chiralpak AD-H column Separation and quantification of (R)- and (S)-enantiomers
Supercritical Fluid Chromatography (SFC) Enantiocel C2-5 column Scalable separation of enantiomers

Formation of Salts and Prodrugs for Research Applications

To modulate the physicochemical and pharmacokinetic properties of hydroxychloroquine for research applications, various salts and prodrugs have been developed. The most common salt form of hydroxychloroquine used in clinical and research settings is hydroxychloroquine sulfate. ijera.comgoogle.com This salt form enhances the water solubility of the parent compound, facilitating its formulation and administration. researchgate.net Research has also been conducted on different crystalline forms of hydroxychloroquine sulfate to improve its stability and reduce hygroscopicity. google.com

The formation of diastereomeric salts is a key strategy in the chiral resolution of hydroxychloroquine, as discussed in the previous section. nih.gov By reacting racemic hydroxychloroquine with a chiral acid, two diastereomeric salts are formed that have different solubilities, allowing for their separation by crystallization. researchgate.netnih.gov This method is instrumental in obtaining enantiopure hydroxychloroquine for stereochemical studies. nih.gov

Prodrug strategies have been explored to improve the therapeutic profile of hydroxychloroquine, for example, by enhancing its delivery to target sites or by reducing its side effects. nih.gov One approach has been the synthesis of mutual ester prodrugs, where hydroxychloroquine is covalently linked to a nonsteroidal anti-inflammatory drug (NSAID), such as licofelone or aceclofenac. nih.gov These dual-acting prodrugs are designed to release both therapeutic agents upon hydrolysis in the body. nih.gov This strategy aims to provide both the disease-modifying effects of hydroxychloroquine and the symptomatic relief of the NSAID, while potentially mitigating the gastrointestinal side effects associated with NSAIDs and the slow onset of action of hydroxychloroquine. nih.gov

Another innovative approach is the development of amphiphilic polymer prodrugs of hydroxychloroquine. google.com In this design, a hydrophobic hydroxychloroquine polymer is linked to a hydrophilic polyethylene glycol monomethyl ether via a breakable bond, such as a disulfide bond. google.com These polymer-drug conjugates can self-assemble into nanoparticles in aqueous solution. google.com This formulation strategy is intended to improve the pharmacokinetic properties of hydroxychloroquine, such as achieving a long-circulating characteristic, and to enable the loading of other hydrophobic drugs within the nanoparticle core. google.com The reduction-responsive disulfide linkage allows for the controlled release of the drug in specific biological environments. google.com

These salt and prodrug formulations represent important tools in preclinical research to optimize the therapeutic potential of hydroxychloroquine.

Table 2: Examples of Hydroxychloroquine Salts and Prodrugs for Research

Compound Type Example Purpose
Salt Hydroxychloroquine Sulfate Improved water solubility for formulation
Diastereomeric Salt 2L-DATA:S-HCQ Chiral resolution to obtain single enantiomers
Mutual Ester Prodrug Hydroxychloroquine-Licofelone Dual delivery of hydroxychloroquine and an NSAID
Mutual Ester Prodrug Hydroxychloroquine-Aceclofenac Dual delivery of hydroxychloroquine and an NSAID

Molecular and Cellular Mechanistic Investigations of Hydroxychloroquine Diethanol

Intracellular pH Modulation and Organelle Homeostasis

Hydroxychloroquine (B89500) (HCQ), a weak diprotic base, is known to readily cross cellular membranes and accumulate in acidic intracellular compartments. This accumulation leads to a cascade of effects on organelle pH and function, significantly impacting cellular homeostasis.

Lysosomal and Endosomal Alkalinization by Hydroxychloroquine

The primary mechanism of hydroxychloroquine's effect on intracellular organelles is its accumulation within lysosomes and endosomes, leading to their alkalinization. nih.govfrontiersin.org As a weak base, HCQ becomes protonated within these acidic vesicles, which traps the molecule and leads to its concentration. This process neutralizes the acidic environment, raising the luminal pH of these organelles from their normal range of 4.5-5.0. nih.gov This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases, which are crucial for the degradation of cellular waste products and pathogens. frontiersin.org

In addition to its effects on lysosomes and endosomes, chloroquine (B1663885), a closely related compound, has been shown to acidify the cytosol by 0.2–0.4 pH units within an hour of exposure. frontiersin.org This alteration of the cytosolic pH can further disrupt normal cellular processes.

Table 1: Effect of Hydroxychloroquine on Intracellular pH

Cellular Compartment Cell Type Hydroxychloroquine Concentration Observed pH Change Reference
Lysosomes Mouse Retina Not specified Increase from normal range of 4.5-5.0 nih.gov
Cytosol Not specified Not specified Acidification by 0.2–0.4 pH units (data for Chloroquine) frontiersin.org

Impact on Autophagy Flux in Cellular Models

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. This process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. By increasing the pH of lysosomes, hydroxychloroquine inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagy pathway. frontiersin.org This inhibition of autophagic flux leads to the accumulation of autophagosomes within the cell. nih.gov

Studies have shown that treatment with HCQ results in an increase in the levels of LC3-II and p62/SQSTM1, which are key protein markers for autophagosomes. nih.gov The accumulation of these markers is indicative of a blockage in the autophagic degradation process.

Table 2: Indicators of Autophagy Flux Inhibition by Hydroxychloroquine

Cell Model Treatment Key Finding Quantitative Data Reference
U-87 Mg glioblastoma cells Hydroxychloroquine Increased autophagic vacuole accumulation Increased Cyto-ID staining nih.gov
Human retinal cells Hydroxychloroquine Increased levels of LC3B proteins Significant decrease in the ratio of LC3B I/II nih.gov

Effects on Vesicular Trafficking Pathways

The alkalinization of acidic organelles by hydroxychloroquine also has significant consequences for vesicular trafficking pathways. The proper functioning of the endo-lysosomal system is crucial for the sorting, processing, and transport of various molecules within the cell. By disrupting the pH gradient, HCQ can interfere with these processes.

Research has indicated that both chloroquine and hydroxychloroquine can induce a severe disorganization of the Golgi apparatus and the endo-lysosomal systems. researchgate.netfigshare.com This disruption can impair the proper trafficking of proteins and other molecules, affecting a wide range of cellular functions.

Membrane Interaction and Lipid Microdomain Disruption

Beyond its effects on organelle pH, hydroxychloroquine also interacts with cellular membranes, leading to the disruption of lipid microdomains and altering the localization and function of membrane-associated proteins.

Influence of Hydroxychloroquine on Lipid Raft Dynamics

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. These domains serve as organizing centers for signaling molecules and are involved in various cellular processes, including signal transduction and viral entry.

Studies have shown that hydroxychloroquine can alter the organization of these lipid microdomains. Specifically, it has been demonstrated that HCQ displaces the angiotensin-converting enzyme 2 (ACE2) receptor from both GM1 and PIP2 clusters within lipid rafts in kidney cells. researchgate.net This suggests that HCQ can modulate the composition and dynamics of these specialized membrane regions. Another study proposed that cholesterol depletion from lipid rafts by hydroxychloroquine can affect the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor. frontiersin.org

Table 3: Impact of Hydroxychloroquine on ACE2 Localization in Lipid Rafts

Cell Type Treatment Method Key Finding Reference
HEK293T cells 50 μM Hydroxychloroquine dSTORM super-resolution imaging Decreased pair correlation between ACE2 and GM1/PIP2 clusters researchgate.net

Alterations in Membrane Protein Localization and Clustering

The disruption of lipid raft dynamics by hydroxychloroquine can, in turn, lead to alterations in the localization and clustering of membrane proteins. As demonstrated with the ACE2 receptor, HCQ can induce the displacement of proteins from these microdomains. researchgate.net This can have significant functional consequences, as the proper localization of receptors and signaling molecules within lipid rafts is often critical for their activity. By altering the lipid environment of the membrane, hydroxychloroquine can indirectly modulate the function of a variety of membrane-associated proteins. frontiersin.org

Table of Chemical Compounds

Biophysical Characterization of Membrane Perturbation

Direct biophysical studies characterizing the specific mechanisms of membrane perturbation by Hydroxychloroquine Diethanol are not extensively available in peer-reviewed literature. However, the parent compound, hydroxychloroquine, is known to interact with and alter cellular membranes. As a lipophilic weak base, hydroxychloroquine can traverse cell membranes and accumulate in acidic organelles like lysosomes. This accumulation is proposed to disrupt membrane stability and function.

Research on hydroxychloroquine suggests it perturbs lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. Specifically, hydroxychloroquine has been shown to increase the number and apparent size of GM1 ganglioside-containing lipid rafts. biorxiv.orgnih.gov This disruption of lipid raft architecture can, in turn, affect the localization and function of membrane-associated proteins. For instance, it has been observed that hydroxychloroquine can decrease the association of the Angiotensin-Converting Enzyme 2 (ACE2) receptor with these rafts. biorxiv.org

Furthermore, the accumulation of weak bases like hydroxychloroquine within acidic vesicles leads to an increase in the intralysosomal pH. wikipedia.orgmdpi.com This alteration of the pH gradient across the lysosomal membrane can interfere with various cellular processes that are dependent on an acidic lysosomal environment, including the proper function of lysosomal enzymes and the fusion of autophagosomes with lysosomes. mdpi.commdpi.com

Interactive Data Table: Effects of Hydroxychloroquine on Membrane Properties

ParameterObservationImplication
GM1 Lipid Rafts Increased number and apparent sizeAltered membrane fluidity and protein localization
ACE2 Receptor Association Decreased association with GM1 raftsPotential interference with viral entry
Lysosomal pH Increase in intralysosomal pHImpaired lysosomal enzyme activity and autophagy

Immunomodulatory Mechanisms in Preclinical Models

While preclinical studies focusing specifically on the immunomodulatory mechanisms of this compound are limited, extensive research on hydroxychloroquine provides a framework for its effects on the immune system.

Toll-Like Receptor (TLR) Signaling Pathway Modulation by Hydroxychloroquine

Hydroxychloroquine is a known modulator of Toll-Like Receptor (TLR) signaling, particularly the endosomal TLRs 3, 7, 8, and 9, which are crucial for recognizing nucleic acids from pathogens and self. researchgate.netnih.gov The immunomodulatory effects of hydroxychloroquine are partly attributed to its ability to inhibit the activation of these TLRs. nih.govresearchgate.net

One of the primary mechanisms of this inhibition is the alkalinization of endosomes and lysosomes. mdpi.comresearchgate.net The activation of TLRs 7 and 9 requires an acidic environment for proteolytic cleavage and ligand binding. By increasing the pH of these compartments, hydroxychloroquine prevents the proper maturation and activation of these receptors. researchgate.net

Another proposed mechanism is the direct interaction of hydroxychloroquine with nucleic acids. By binding to DNA and RNA, it may prevent their interaction with the corresponding TLRs within the endosomes, thereby blocking downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. researchgate.netnih.gov

Antigen Presentation Process Interference

Hydroxychloroquine interferes with the process of antigen presentation by major histocompatibility complex (MHC) class II molecules. researchgate.netdrugbank.comnih.gov This interference is a key aspect of its immunomodulatory action in autoimmune diseases.

The process of loading antigenic peptides onto MHC class II molecules occurs within acidic intracellular compartments of antigen-presenting cells (APCs), such as macrophages and dendritic cells. nih.gov By increasing the pH of these vesicles, hydroxychloroquine inhibits the activity of acidic proteases that are responsible for degrading antigens into smaller peptides. wikipedia.org

Furthermore, the elevated pH can hinder the assembly of the peptide-MHC class II complex itself. drugbank.comnih.gov This leads to a reduction in the presentation of autoantigenic peptides on the surface of APCs, which in turn diminishes the activation of autoreactive CD4+ T cells and dampens the subsequent inflammatory response. researchgate.netnih.gov

Cytokine Production Pathway Regulation in Cellular Systems

Hydroxychloroquine has been shown to regulate the production of various cytokines in cellular systems. Its inhibitory effects on TLR signaling and antigen presentation ultimately lead to a reduction in the synthesis of pro-inflammatory cytokines. mdpi.comsdpomf.com

Studies have demonstrated that hydroxychloroquine can decrease the production of key inflammatory mediators such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov For instance, in peripheral blood mononuclear cells (PBMCs), hydroxychloroquine has been shown to significantly reduce the levels of IL-6, IL-17, and IL-22. nih.gov This reduction in cytokine production is thought to contribute to its therapeutic effects in autoimmune and inflammatory conditions.

Additionally, by inhibiting the activation of plasmacytoid dendritic cells through TLR7 and TLR9, hydroxychloroquine can suppress the production of type I interferons, which play a pathogenic role in certain autoimmune diseases like systemic lupus erythematosus. mdpi.comresearchgate.net

Interactive Data Table: Immunomodulatory Effects of Hydroxychloroquine

MechanismTargetConsequence
TLR Signaling Modulation Endosomal TLRs (3, 7, 8, 9)Decreased production of type I interferons and pro-inflammatory cytokines
Antigen Presentation Interference MHC Class II Pathway in APCsReduced activation of autoreactive CD4+ T cells
Cytokine Production Regulation Pro-inflammatory cytokines (IL-1, IL-6, TNF-α)Attenuation of the inflammatory response

Enzyme and Receptor Interactions of this compound

Specific data on the interactions of this compound with enzymes and receptors are not readily found in scientific literature. However, the interactions of hydroxychloroquine with certain enzymes have been investigated.

Inhibition of Specific Cellular Enzymes (e.g., Heme Polymerase, Topoisomerase IIIβ)

The antimalarial activity of hydroxychloroquine is attributed to its interference with heme detoxification in the malaria parasite. drugbank.com During the breakdown of hemoglobin, the parasite releases toxic free heme. To neutralize this, the parasite polymerizes the heme into an insoluble crystal called hemozoin, a process facilitated by the enzyme heme polymerase. nih.govacs.org Hydroxychloroquine is believed to inhibit this enzyme, leading to the accumulation of toxic free heme, which ultimately kills the parasite. drugbank.comnih.gov

Receptor Binding and Downstream Signaling Alterations

Hydroxychloroquine (HCQ) exerts its immunomodulatory effects through a variety of molecular interactions, including binding to cellular receptors and altering subsequent downstream signaling pathways. A primary mechanism involves its interference with nucleic acid-sensing Toll-like receptors (TLRs) located within endosomes, such as TLR3, TLR7, TLR8, and TLR9. nih.gov By accumulating in these acidic organelles, HCQ can bind to nucleic acids, preventing them from activating these receptors. nih.gov This inhibition dampens downstream signaling cascades that would normally lead to the production of pro-inflammatory cytokines and type I interferons (IFN-I), such as IFN-α. nih.govfrontiersin.orgbohrium.com This action is particularly relevant in autoimmune diseases where the immune system is activated by self-derived nucleic acids.

Beyond endosomal TLRs, HCQ has been shown to inhibit the cyclic GMP-AMP synthase (cGAS)-STING pathway. nih.govscienceopen.com This pathway is a cytosolic sensor for DNA. HCQ can block the binding of double-stranded DNA (dsDNA) to cGAS, which in turn prevents the synthesis of the second messenger cGAMP and subsequent activation of the STING pathway, ultimately reducing IFN-I transcription. nih.gov

Computational studies have also identified several other potential protein targets for HCQ. These include the Angiotensin-Converting Enzyme 2 (ACE2) receptor, α7 nicotinic acetylcholine receptor (α7 nAChR), and α1D-adrenergic receptor (α1D-AR). nih.gov Binding to these receptors could interfere with viral entry and modulate inflammatory responses. nih.gov For instance, interaction with the ACE2 receptor has been a significant area of investigation. nih.govresearchgate.net Furthermore, HCQ's influence on cytokine signaling extends to reducing the release of key inflammatory mediators like interleukin-1 (IL-1), IL-6, and tumor necrosis factor (TNF). researchgate.netdrugbank.com

Table 1: Summary of Hydroxychloroquine's Impact on Receptor Binding and Signaling
Receptor/PathwayMechanism of ActionDownstream EffectReference
Endosomal TLRs (TLR7, TLR9)Binds to nucleic acid ligands, preventing receptor activation.Decreased production of Type I interferons and pro-inflammatory cytokines. nih.govfrontiersin.orgsdpomf.comnih.gov
cGAS-STING PathwayInhibits binding of cytosolic dsDNA to cGAS.Reduced STING-dependent transcription of Type I interferons. nih.govscienceopen.com
ACE2 ReceptorPredicted to bind directly to the receptor.Potential interference with viral spike protein binding. nih.govresearchgate.net
α7 Nicotinic Acetylcholine ReceptorPredicted to bind directly to the receptor.Potential interference with viral binding and inflammatory pathways. nih.gov
α1D-Adrenergic ReceptorPredicted to bind directly to the receptor.Potential modulation of catecholamine signaling during inflammation. nih.gov

Glycosylation Pathway Modulation

Glycosylation, the enzymatic process of attaching glycans to proteins, is a critical post-translational modification that affects protein folding, stability, and function. mdpi.com Hydroxychloroquine can interfere with this process, particularly within the acidic environments of the Golgi complex and other secretory pathway vesicles. This interference is a key aspect of its mechanism of action. nih.gov

One of the most studied examples of this modulation is its effect on the ACE2 receptor. Research indicates that HCQ can inhibit the terminal glycosylation of ACE2. nih.gov An improperly glycosylated ACE2 receptor may interact less efficiently with viral spike proteins, thereby potentially hindering viral entry into the cell. drugbank.com

This mechanism is not limited to host cell proteins. In vitro studies have shown that HCQ can prevent the proper glycosylation of viral envelope proteins as they are processed within the host cell's secretory pathway. For example, investigations into HIV-1 demonstrated that HCQ could inhibit the glycosylation of the viral glycoprotein gp120, a crucial component for viral infectivity. nih.gov Similarly, treatment with the related compound chloroquine led to the accumulation of non-infectious herpes simplex virus-1 (HSV-1) virions in the trans-Golgi network, a key site for protein modification. nih.gov

Comparative Mechanistic Studies with Related Aminoquinolines

Distinctions in Cellular Actions of Hydroxychloroquine versus Chloroquine

Hydroxychloroquine and Chloroquine are both 4-aminoquinoline (B48711) compounds that share a core mechanism of action, but they exhibit important differences in their cellular effects and clinical profiles. nih.gov The primary structural difference is the presence of a hydroxyl group in HCQ, which makes it a less toxic metabolite of chloroquine. nih.govnih.gov

Shared Mechanisms: Both drugs are weak bases that accumulate in acidic intracellular compartments like lysosomes, a property known as lysosomotropism. frontiersin.orgsdpomf.comnih.gov This accumulation raises the pH of these organelles, impairing the function of acid-dependent enzymes and interfering with processes such as autophagy, antigen presentation, and the degradation of cellular components. frontiersin.orgsdpomf.comresearchgate.net This interference with lysosomal activity is central to their immunomodulatory effects. sdpomf.com Both HCQ and CQ inhibit TLR signaling and reduce the production of inflammatory cytokines. researchgate.netsdpomf.com

Key Distinctions: A significant distinction lies in their toxicity profiles. HCQ is generally considered to be about 40% less toxic than CQ. nih.gov This difference is particularly notable concerning retinopathy, a serious potential side effect. Although both drugs can bind to melanin in the retina, clinical observations suggest that HCQ carries a lower risk of causing retinal damage compared to chloroquine. sdpomf.comnih.gov This may be related to differences in their volume of distribution. sdpomf.com While both have large volumes of distribution and long half-lives (around 40-60 days), some studies report pharmacokinetic differences, though these can be influenced by analytical methods. sdpomf.com

Table 2: Comparison of Cellular and Pharmacokinetic Properties
FeatureHydroxychloroquine (HCQ)Chloroquine (CQ)Reference
Core Structure4-aminoquinoline with a hydroxyl group4-aminoquinoline nih.govyoutube.com
Primary Shared MechanismLysosomotropism: Accumulation in acidic organelles (lysosomes), increasing pH and inhibiting autophagy and TLR signaling. frontiersin.orgsdpomf.comnih.gov
Relative ToxicityConsidered less toxic.Considered more toxic. nih.govnih.gov
Risk of RetinopathyLower risk compared to CQ.Higher risk compared to HCQ. sdpomf.com
Primary Use in Rheumatic DiseasesMore commonly used (e.g., SLE, RA).Used, but HCQ is often preferred due to its better safety profile. nih.govmedicinenet.com
MetabolismBoth are metabolized by hepatic cytochrome P450 enzymes. nih.gov

Mechanistic Commonalities and Divergences with Analogs

The primary analog for comparing mechanisms with Hydroxychloroquine is Chloroquine. As detailed above, their principal commonality is their lysosomotropic nature, which underpins their shared ability to modulate the immune system by inhibiting lysosomal antigen processing and presentation, and by reducing TLR signaling. sdpomf.comnih.gov Both compounds effectively interfere with the immune activation pathways that are central to autoimmune diseases. sdpomf.com

Divergences are primarily quantitative rather than qualitative, revolving around pharmacokinetics and toxicity. sdpomf.com The structural modification in HCQ—the addition of a hydroxyl group—leads to it being less toxic than CQ. nih.gov This enhanced safety profile is the main reason HCQ is more frequently prescribed for chronic inflammatory conditions than CQ. medicinenet.com

Other, more structurally distinct analogs have been developed. For example, Ferroquine is an organometallic analog that combines chloroquine with a ferrocene moiety. researchgate.net While it shares CQ's ability to form complexes with heme and inhibit its detoxification in malarial parasites, Ferroquine's mechanism of action is considered novel. It is more lipophilic and appears to evade the resistance mechanisms that can pump chloroquine out of the parasite's digestive vacuole, making it effective against CQ-resistant strains. researchgate.net This highlights how modifications to the basic aminoquinoline structure can lead to significant mechanistic divergences, particularly in the context of antimalarial activity.

Preclinical Pharmacological Investigations of Hydroxychloroquine Diethanol

In Vitro Pharmacokinetics and Metabolism

The cellular uptake and distribution of hydroxychloroquine (B89500) (HCQ) have been characterized in various in vitro models, revealing a consistent pattern of accumulation within cells. This process is largely driven by the lysosomotropic nature of HCQ, a weak base that becomes protonated and trapped within the acidic environment of lysosomes.

Studies using human blood leukocytes demonstrated that the accumulation of HCQ in monocytes, lymphocytes, and neutrophils is both time- and dose-dependent. nih.gov This intracellular sequestration is a key feature of its pharmacokinetic profile. Further research has explored HCQ's effects and uptake in a variety of cell lines, including cancer cells (e.g., A549 non-small cell lung cancer), fibroblasts, and pluripotent stem cells, to understand its mechanisms in different therapeutic contexts. biorxiv.orgnih.govnih.gov

In antiviral research, VeroE6 cells have been a common model. One study found that HCQ was more potent than chloroquine (B1663885) in SARS-CoV-2-infected Vero cells, with 50% effective concentration (EC50) values of 0.72 µM at 48 hours. nih.gov Cytotoxicity studies across eight different cell lines, including H9C2 (rat heart myoblasts) and HEK293 (human embryonic kidney cells), showed that HCQ inhibited cell viability in a dose- and time-dependent manner, with significant cytotoxicity observed at concentrations above 100 µM. frontiersin.org This extensive cellular uptake contributes to the large volume of distribution observed in vivo. nih.gov

Table 1: In Vitro Cytotoxicity of Hydroxychloroquine (HCQ) in Various Cell Lines This table presents the half-maximal cytotoxic concentration (CC50) of HCQ after 48 hours of exposure in different cellular models.

Cell LineCell TypeCC50 (48h) (µM)
H9C2Rat Heart Myoblasts>100
HEK293Human Embryonic Kidney>100
A549Human Lung Carcinoma>100
Hep3BHuman Liver Carcinoma>100
IMR-90Human Fetal Lung Fibroblast>100
VeroAfrican Green Monkey Kidney>100
ARPE-19Human Retinal Pigment Epithelial>100
IEC-6Rat Small Intestine Epithelial>100
Data sourced from cytotoxicity assays measuring cell proliferation. frontiersin.org

In vitro studies using human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) enzymes have identified the primary metabolic pathways for hydroxychloroquine. The metabolism of HCQ leads to the formation of three main active metabolites: desethylhydroxychloroquine, desethylchloroquine (B194037), and bisdesethylchloroquine. manchester.ac.ukresearchgate.net

The key enzymes responsible for HCQ's biotransformation are CYP2D6, CYP3A4, and CYP2C8. manchester.ac.ukabo.fi N-dealkylation is the principal reaction, catalyzed by these P450 enzymes. nih.govnih.gov While the intrinsic clearance of HCQ by recombinant CYP2D6 was found to be more than tenfold higher than that by CYP3A4, scaling these results to the level of human liver microsomes suggests that CYP2D6 and CYP3A4 play roughly equal roles in its metabolism, with a smaller contribution from CYP2C8. manchester.ac.ukabo.fi This is attributed to the much higher abundance of CYP3A4 in the human liver compared to CYP2D6. manchester.ac.uk These findings are crucial for predicting potential drug-drug interactions and understanding interindividual variability in HCQ clearance. abo.fimdpi.com

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov For hydroxychloroquine, PBPK models have been developed to simulate its complex pharmacokinetic profile, which is characterized by extensive tissue uptake and a large volume of distribution. mdpi.com

These models integrate data from in vitro experiments (such as metabolic enzyme kinetics) and compound-specific physicochemical properties with physiological data from preclinical species or humans. researchgate.netscielo.br PBPK models for HCQ have been constructed and validated using clinical data, allowing for the prediction of drug concentrations in various tissues, including the lungs, which is a key site of action for certain indications. nih.govfrontiersin.org

By simulating virtual populations, PBPK models can predict pharmacokinetic variability and the impact of intrinsic factors like genetic polymorphisms in CYP enzymes (e.g., CYP2D6) or extrinsic factors such as co-administered drugs. researchgate.netscielo.br This predictive power allows for the preclinical assessment of different dosing scenarios and helps in extrapolating findings from animal models to humans, supporting dose optimization for specific patient populations. nih.govfrontiersin.orgnih.gov

In Vivo Pharmacodynamics in Animal Models

The relationship between the administered dose of hydroxychloroquine and its pharmacological effect has been investigated in various animal models for different therapeutic areas.

In a study using a rat model of autosomal dominant retinitis pigmentosa, HCQ was shown to accelerate functional loss in the retina in a dose-dependent manner. arvojournals.org Rats receiving a high dose (65 mg/kg/day) showed significantly greater reductions in electroretinogram amplitudes compared to those on a lower dose (6.5 mg/kg/day) and control animals. arvojournals.org

For its antiviral properties, a study in SARS-CoV-2 infected macaques evaluated two different HCQ dosing regimens. nih.gov Despite achieving blood and lung concentrations of HCQ that were higher than the in vitro EC50 values, neither the high-dose nor the low-dose regimen accelerated the time to viral clearance compared to placebo controls. nih.gov

In oncology, HCQ is studied for its ability to inhibit autophagy. The dose-response relationship in this context is often linked to achieving sufficient tumor concentration to modulate this cellular process, though direct correlations between systemic exposure and autophagy inhibition in tumors have been challenging to establish. nih.gov

Animal studies have consistently shown that hydroxychloroquine distributes extensively into tissues, leading to concentrations that are significantly higher than those in plasma or whole blood. nih.gov This accumulation is a hallmark of its pharmacokinetic profile.

In rats, the qualitative pattern of tissue distribution shows the highest concentrations in the adrenal glands, spleen, lung, liver, and kidney. nih.gov Studies in cynomolgus macaques also revealed significant accumulation in tissues, with the descending order of the tissue-to-plasma concentration ratio being liver > spleen > kidney > lung > heart. frontiersin.orgnih.gov The lung-to-plasma concentration ratios in macaques can be very high, ranging from 27 to 177. nih.gov

A detailed study in athymic nude mice provided quantitative data on HCQ distribution after 28 days of treatment. The mean concentrations were highest in the liver, followed by whole blood, lung, kidney, and subcutaneous tumors. biorxiv.org This extensive sequestration in deep tissues explains the drug's extremely large volume of distribution and long elimination half-life. nih.gov High affinity for lymphoid tissues, including the spleen and various lymph nodes, has also been demonstrated in a rabbit model. researchgate.net

Table 2: Mean Hydroxychloroquine (HCQ) Concentration in Mouse Tissues This table shows the mean concentration of HCQ in various tissues of athymic nude mice following 28 days of oral administration at 30 mg/kg.

TissueMean Concentration (ng/mL or ng/g)
Liver1400
Whole Blood1100
Lung570
Kidney470
Subcutaneous Tumor<470 (approx.)
Data adapted from a study in a xenograft mouse model. biorxiv.org

Preclinical Efficacy in Non-Human Disease Models (e.g., specific cancer lines, viral replication in cell lines)

Hydroxychloroquine (HCQ) has been the subject of numerous preclinical studies to evaluate its efficacy in various non-human disease models, particularly in oncology and virology. These investigations have primarily been conducted in vitro using cancer cell lines and in cell cultures for viral replication.

In the realm of oncology, HCQ has demonstrated antineoplastic effects across a range of cancer cell lines. nih.gov Much of its anticancer activity is attributed to its ability to inhibit autophagy, a cellular process that cancer cells can exploit to survive under stressful conditions. dovepress.com Preclinical research suggests that HCQ may be more effective when used in combination with conventional anticancer treatments, as it can sensitize tumor cells to a variety of drugs. nih.gov

One study investigated the effects of HCQ on three human pancreatic cancer cell lines: PANC-1, MiaPaCa-2, and BxPC-3. iiarjournals.org HCQ was found to reduce the viability of all three cell lines in a dose-dependent manner. iiarjournals.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 30.5 μM for PANC-1, 25.0 μM for MiaPaCa-2, and 17.5 μM for BxPC-3. iiarjournals.org Furthermore, when combined with the Bcl-2 family inhibitor ABT-263, HCQ synergistically decreased the viability of BxPC-3 cells. iiarjournals.org The study also explored the in vivo effects of this combination therapy in a xenograft mouse model, where it was found to suppress the growth of BxPC-3 tumors. iiarjournals.org

The antitumor effects of HCQ have also been observed in hepatocellular carcinoma (HCC) cell lines, Huh7 and HepG2. nih.gov Treatment with HCQ was shown to suppress the proliferation and viability of these cells. nih.gov Morphological changes indicative of apoptosis were observed in both cell lines following HCQ treatment. nih.gov Moreover, HCQ was found to inhibit the oncogenic potential of HCC cells by reducing their migration and invasion capabilities. nih.gov

In the context of virology, the preclinical efficacy of hydroxychloroquine has been a subject of intense research, particularly following the outbreak of SARS-CoV-2. In vitro studies using SARS-CoV-2-infected Vero cells found that hydroxychloroquine was more potent than chloroquine at inhibiting the virus, with an EC50 value of 0.72 μM. oup.comnih.gov However, other in vitro studies have reported conflicting results, with some showing minimal antiviral activity of hydroxychloroquine at clinically relevant concentrations. nih.gov

It is important to note that while in vitro studies have shown some promise for the antiviral effects of HCQ, these findings have not consistently translated to in vivo animal models or clinical efficacy. nih.gov For instance, a study in a Syrian hamster model of SARS-CoV-2 infection did not show a clinical benefit with intratracheal and intranasal administration of HCQ. medrxiv.org

Table 1: Preclinical Efficacy of Hydroxychloroquine in Cancer Cell Lines

Cell Line Cancer Type Effect IC50 Value Combination Therapy
PANC-1 Pancreatic Cancer Reduced cell viability 30.5 μM -
MiaPaCa-2 Pancreatic Cancer Reduced cell viability 25.0 μM -
BxPC-3 Pancreatic Cancer Reduced cell viability, induced apoptosis 17.5 μM Synergistic effect with ABT-263
Huh7 Hepatocellular Carcinoma Suppressed proliferation and viability, induced apoptosis, reduced migration and invasion Not Reported -
HepG2 Hepatocellular Carcinoma Suppressed proliferation and viability, induced apoptosis, reduced migration and invasion Not Reported -

Table 2: Preclinical Efficacy of Hydroxychloroquine in Viral Replication

Virus Cell Line Effect EC50 Value
SARS-CoV-2 Vero cells Inhibition of viral replication 0.72 μM

Drug-Drug Interactions at the Mechanistic Level (Preclinical)

Preclinical investigations into the drug-drug interaction potential of hydroxychloroquine have focused on its effects on metabolic enzymes and drug transport proteins. These studies are crucial for predicting how HCQ might affect the pharmacokinetics of co-administered drugs.

Enzyme Induction and Inhibition in Cellular Systems

In vitro studies have been conducted to evaluate the potential of hydroxychloroquine to induce or inhibit key drug-metabolizing enzymes. One study investigated the induction of genes regulated by the nuclear pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR) in LS180 cells. researchgate.net These receptors are responsible for regulating the expression of several cytochrome P450 (CYP) enzymes and drug transporters. The results indicated that hydroxychloroquine did not induce the expression of CYP3A4, ABCB1 (which codes for P-glycoprotein), CYP1A1, or CYP1A2. researchgate.net

Another aspect of enzyme-related drug interactions is the direct inhibition of enzyme activity. Research has shown that both chloroquine and hydroxychloroquine can inhibit 20S proteasome activity in kidney cells expressing organic anion transporter 3 (OAT3). nih.gov Specifically, treatment with hydroxychloroquine at concentrations ranging from 10 to 100 μM for 4 hours resulted in a 23–61% inhibition of proteasome activity. nih.gov

Transport Protein Modulation

The interaction of hydroxychloroquine with drug transport proteins has also been a subject of preclinical research. A study using transporter-overexpressing cell lines assessed the inhibitory potential of HCQ against several important efflux and uptake transporters. malariaworld.org

The findings revealed that hydroxychloroquine did not inhibit the breast cancer resistance protein (BCRP) or the organic anion transporting polypeptides (OATP) 1B1, OATP1B3, and OATP2B1. malariaworld.org However, it was found to inhibit P-glycoprotein (P-gp) at concentrations exceeding 10 μM. malariaworld.org

Furthermore, the same study investigated whether hydroxychloroquine is a substrate for P-gp and BCRP. malariaworld.org By comparing the growth inhibition in cell lines overexpressing these transporters with parental cell lines, it was determined that P-gp overexpressing cells were 5.2-fold more resistant to hydroxychloroquine. malariaworld.org This suggests that hydroxychloroquine is a substrate of P-gp. malariaworld.org

In a separate study, it was observed that treatment with hydroxychloroquine led to an increase in the expression and transport activity of OAT3 in cells. nih.gov This effect was linked to the inhibition of proteasome activity, which in turn led to an enhancement of ubiquitinated OAT3. nih.gov

Table 3: Preclinical Drug-Drug Interactions of Hydroxychloroquine

Interaction Type Protein/Enzyme Effect of Hydroxychloroquine Cell System
Enzyme Induction CYP3A4, ABCB1, CYP1A1, CYP1A2 No induction LS180 cells
Enzyme Inhibition 20S Proteasome Inhibition (23-61% at 10-100 μM) OAT3-expressing kidney cells
Transport Protein Inhibition BCRP, OATP1B1, OATP1B3, OATP2B1 No inhibition Transporter-overexpressing cell lines
Transport Protein Inhibition P-glycoprotein (P-gp) Inhibition at concentrations >10 μM Transporter-overexpressing cell lines
Transport Protein Substrate P-glycoprotein (P-gp) Substrate P-gp overexpressing cell lines
Transport Protein Modulation Organic Anion Transporter 3 (OAT3) Increased expression and activity OAT3-expressing kidney cells

Based on a comprehensive review of scientific literature and chemical databases, the compound specified as “Hydroxychloroquine Diethanol” is not a recognized or standard name for a known metabolite, impurity, or analog of hydroxychloroquine. As such, there is no scientific data available for a compound under this specific designation.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on “this compound.” The creation of such an article would require the fabrication of data and findings, which is contrary to the principles of scientific accuracy.

The analytical methodologies outlined in the prompt—such as HPLC, UHPLC-MS/MS, and UV-Vis spectrophotometry—are standard techniques used for the analysis of the parent drug, Hydroxychloroquine , and its well-documented primary metabolites, N-desethylhydroxychloroquine , bis(N,N-desethyl)hydroxychloroquine , and hydroxychloroquine carboxylic acid .

If you wish to proceed with an article on the established analytical methods for Hydroxychloroquine and its recognized metabolites, please provide a revised subject.

Analytical and Bioanalytical Methodologies for Hydroxychloroquine Diethanol Research

Spectrometric and Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Hydroxychloroquine (B89500) Diethanol. wpmucdn.comjaypeedigital.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). slideshare.net

In a typical analysis, a ¹H NMR spectrum would reveal the number of different types of protons in the molecule, their connectivity, and their electronic environment. slideshare.net For the Hydroxychloroquine core structure, distinct signals would correspond to the aromatic protons on the quinoline (B57606) ring, the protons on the aliphatic side chain, and the hydroxyl proton. researchgate.netnih.gov The integration of these signals helps determine the relative number of protons in each environment, while the splitting patterns (e.g., triplets, quartets) reveal adjacent proton-proton couplings, allowing for the piecing together of the molecular framework. jaypeedigital.com

Table 1: Illustrative NMR Chemical Shifts for Hydroxychloroquine Core Structure (Note: Specific shifts for the diethanol derivative would vary but follow similar principles)

Atom Type Technique Typical Chemical Shift (ppm) Range Information Provided
Aromatic Protons¹H NMR6.5 - 8.5Position on the quinoline ring system
Aliphatic Protons¹H NMR1.5 - 4.5Structure and connectivity of the side chain
Aromatic Carbons¹³C NMR110 - 160Carbon skeleton of the quinoline ring
Aliphatic Carbons¹³C NMR20 - 70Carbon skeleton of the side chain

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.comnih.gov These two methods are complementary, as the selection rules governing them differ. mdpi.comresearchgate.net IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light from vibrations that cause a change in molecular polarizability. mdpi.comkurouskilab.com

For Hydroxychloroquine Diethanol, IR spectroscopy would be particularly sensitive to polar functional groups. Key vibrational modes expected to be prominent in an IR spectrum include:

O-H stretching: A broad band characteristic of the hydroxyl groups.

C-N stretching: Signals from the amine groups in the side chain and the quinoline ring.

C-O stretching: Vibrations from the alcohol functional groups.

Aromatic C=C and C-H stretching/bending: Multiple sharp bands indicating the quinoline ring system.

Raman spectroscopy, conversely, would be more effective for analyzing the non-polar aspects of the molecule's backbone. researchgate.net It excels at detecting symmetric vibrations and is less susceptible to interference from water, which is a significant advantage when analyzing biological samples. mdpi.com Expected signals in a Raman spectrum would include:

Symmetric aromatic ring breathing modes: Strong signals characteristic of the quinoline core.

C-C backbone stretching: Vibrations within the aliphatic side chain.

CH₂/CH₃ deformations: Signals providing information on the alkyl portions of the molecule.

Together, these techniques allow for a comprehensive vibrational analysis, confirming the presence of key functional groups and providing insight into the molecular structure. kurouskilab.commdpi.com

Electrochemical and Other Advanced Analytical Methods

Voltammetry and Capillary Electrophoresis (CE)

Electrochemical methods like voltammetry are used to study the redox properties of compounds and for their quantitative determination. researchgate.net For instance, differential pulse voltammetry has been applied to determine hydroxychloroquine in pharmaceutical formulations. unesp.br This technique involves applying a series of voltage pulses to an electrode and measuring the resulting current. The electrochemical reduction or oxidation of the analyte at a specific potential provides both qualitative and quantitative information. Research has shown that the electrochemical reduction of the hydroxychloroquine core is dependent on pH and can be used to develop a sensitive analytical method. researchgate.netunesp.br

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. nih.gov A method has been developed for the rapid measurement of hydroxychloroquine and its metabolites in biological samples like whole blood. nih.govresearchgate.net In this method, a fused-silica capillary is filled with a background electrolyte, and a high voltage is applied. Analytes migrate through the capillary at different rates, allowing for their separation and subsequent detection, typically by UV-Vis spectrophotometry. nih.govnih.gov CE offers advantages such as short analysis times, high separation efficiency, and reduced consumption of reagents. nih.gov

Table 2: Comparison of Voltammetry and Capillary Electrophoresis for HCQ Analysis

Parameter Differential Pulse Voltammetry Capillary Electrophoresis
Principle Measures current from redox reactionsSeparation by electrophoretic mobility
Application Quantification in pharmaceutical tabletsQuantification in whole blood
Key Advantage High sensitivity, low costHigh efficiency, short analysis time
Detection Limit Reported as 11.2 µg/mL unesp.brEnables quantification in the µmol/L range nih.gov
Analysis Time RapidLess than 12 minutes per sample nih.gov

Super-Resolution Imaging Techniques (e.g., dSTORM) for Cellular Localization Studies

Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. Super-resolution imaging techniques, which bypass the diffraction limit of conventional light microscopy, are powerful tools for these studies. uni-wuerzburg.denih.gov Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is one such method that can achieve near-molecular resolution, often below 20 nm. uni-wuerzburg.den4nlab.eu

The dSTORM technique relies on the use of photoswitchable fluorophores. wiley.com To study the cellular localization of this compound, the molecule would first need to be conjugated to a suitable fluorescent dye. In a dSTORM experiment, most of these dyes are switched to a non-fluorescent "dark" state using laser light. uni-wuerzburg.de Stochastically, a small, optically resolvable subset of individual fluorophores is activated, imaged, and then bleached or returned to the dark state. The precise center of each fluorescent signal is localized with high precision. By repeating this process over thousands of frames, a composite super-resolution image is reconstructed from the coordinates of millions of localizations, revealing the precise location of the target molecule within cellular structures. uni-wuerzburg.demtak.hu This approach could be used to visualize the accumulation of this compound in specific organelles, providing critical insights into its cellular interactions. n4nlab.euwiley.com

Method Validation and Quality Control in Research Settings

Linearity, Accuracy, and Precision Assessment

To ensure that an analytical method provides reliable and reproducible results, it must undergo rigorous validation as per established guidelines. nih.gov Key parameters assessed during validation include linearity, accuracy, and precision. fda.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, with a value greater than 0.99 considered acceptable. nih.govfda.gov

Accuracy refers to the closeness of the measured value to the true value. It is determined by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., low, medium, and high) and calculating the percent recovery. researchgate.net Acceptance criteria for accuracy are often within 85-115% of the nominal value. fda.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptable %RSD values typically being less than 15%. nih.govfda.gov

Table 3: Example Method Validation Parameters for Hydroxychloroquine Quantification

Parameter Validation Metric Typical Acceptance Criteria Reported Finding Example
Linearity Correlation Coefficient (R²)> 0.999R² ≥ 0.999 over 0.5–8 µmol/L nih.gov
Accuracy Percent Recovery (%)85 - 115%99–101% recovery for HCQ nih.gov
Precision Relative Standard Deviation (%RSD)< 15%Intra- and inter-day precision %RSD values were found to be less than 2.0 nih.gov

Information Not Available for "this compound"

Following a comprehensive review of scientific literature and chemical databases, it has been determined that "this compound" is not a recognized chemical compound. As a result, there is no available research data on the analytical and bioanalytical methodologies for this specified subject.

The search for information pertaining to "this compound" did not yield any relevant results for a compound with this name. Scientific literature extensively covers Hydroxychloroquine and its known metabolites, which include:

Desethylhydroxychloroquine (DHCQ)

Desethylchloroquine (B194037) (DCQ)

Bisdesethylchloroquine (BDCQ)

However, no metabolite or derivative matching the name "this compound" has been identified.

Due to the absence of any scientific information on "this compound," it is not possible to provide the requested article focusing on the following topics:

Stability and Robustness of Analytical Protocols

Generating content for these sections would be speculative and would not adhere to the principles of scientific accuracy. All research and discussion in the field of analytical chemistry for this drug focus on Hydroxychloroquine and its established metabolites.

Computational Chemistry and in Silico Studies of Hydroxychloroquine Diethanol

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding affinity and mode.

In silico studies have been conducted on novel analogs of hydroxychloroquine (B89500) to predict their interactions with various protein targets. One such study designed and analyzed an analog structurally identical to Hydroxychloroquine Diethanol, referred to as H-156, where the two alkyl groups on the terminal nitrogen of HCQ are converted to alcohol groups. fortunejournals.com

Docking simulations of this analog against a SARS-CoV-2 protein target (PDB ID: 6W63) predicted several non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for the molecule's potential biological activity and include hydrogen bonding, van der Waals forces, and hydrophobic interactions. fortunejournals.com The presence of the two terminal hydroxyl groups in the diethanol moiety offers additional sites for hydrogen bonding compared to the parent hydroxychloroquine molecule, potentially enhancing its interaction with specific residues within a protein's binding pocket.

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In molecular docking, this is estimated using scoring functions, which calculate a score or binding energy that represents the predicted affinity. A more negative score typically indicates a stronger predicted binding.

In a virtual screening study, the this compound analog (H-156) demonstrated a superior binding affinity for the SARS-CoV-2 target (6W63.pdb) compared to both hydroxychloroquine (HCQ) and chloroquine (B1663885) (CQ). fortunejournals.com The calculated binding energy for the H-156 analog was -5.9 Kcal/mol. This was more favorable than that of HCQ (-5.5 Kcal/mol) and significantly better than that of CQ (-4.5 Kcal/mol), suggesting that the diethanol modification could enhance the binding strength to this particular protein target. fortunejournals.com

CompoundBinding Affinity (Kcal/mol)
Chloroquine (CQ)-4.5
Hydroxychloroquine (HCQ)-5.5
This compound (Analog H-156)-5.9

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The design and evaluation of the this compound analog H-156 is a direct outcome of such an approach. fortunejournals.com

In this context, researchers design a series of novel analogs through structural modification of a parent molecule like HCQ. fortunejournals.comnih.gov These designed compounds are then subjected to molecular docking simulations against a specific protein target. By comparing the binding affinities and interaction patterns of these analogs, lead candidates with potentially improved efficacy or different pharmacological profiles can be identified for further investigation. This in silico process accelerates the discovery of promising new molecules by prioritizing which compounds should be synthesized and tested in a laboratory setting. fortunejournals.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. For ligand-protein complexes, MD simulations can validate the stability of binding modes predicted by docking and offer deeper insights into the dynamic nature of the molecular interactions.

While specific MD simulation studies on the this compound-protein complex are not extensively available, research on HCQ and its other derivatives provides a framework for understanding its likely dynamic behavior. nih.govnih.gov MD simulations on HCQ-protein complexes are used to assess the stability of the docked pose over a set period, typically nanoseconds. nih.govnih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A stable RMSD value over time suggests that the complex remains in a consistent conformational state. nih.govnih.gov

MD MetricDescriptionRelevance to this compound
Root Mean Square Deviation (RMSD)Measures the average deviation of atoms from a reference structure over time, indicating the stability of the complex.A stable RMSD would suggest that the this compound-protein complex does not undergo significant conformational changes.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms, indicating flexibility.The diethanol side chain is expected to show higher fluctuation compared to the side chain of HCQ, indicating greater conformational flexibility.
Radius of Gyration (Rg)Measures the compactness of the protein structure.Significant changes in Rg upon ligand binding could indicate that this compound induces conformational shifts in the protein target. nih.gov

The solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for a detailed exploration of their effects. Water molecules can mediate interactions between a ligand and a protein by forming hydrogen bond bridges, or they can be displaced from the binding site upon ligand entry, which has an entropic contribution to the binding free energy. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of Hydroxychloroquine. These computational methods are essential for understanding the molecule's electronic characteristics and predicting its reactivity, which are fundamental to its interactions in biological systems. ijcce.ac.irijcce.ac.ir

Electronic Structure and Frontier Orbital Analysis (HOMO/LUMO)

The electronic properties of Hydroxychloroquine have been theoretically studied using DFT at the B3LYP/6-31G(d,p) level. ijcce.ac.irijcce.ac.ir The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's reactivity and stability. ijcce.ac.ir The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijcce.ac.ir

For Hydroxychloroquine, the HOMO and LUMO orbitals are primarily localized on the aromatic rings, the chlorine atom, and the secondary amino group. researchgate.net This distribution suggests these areas are the likely regions for binding to biological receptors. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE_GAP), is a significant parameter for describing the molecule's stability. ijcce.ac.ir A smaller energy gap indicates higher chemical reactivity and lower stability, as the molecule can be excited more easily. ijcce.ac.ir

Studies using DFT calculations have determined the energies of these frontier orbitals. One such study reported the following values for Hydroxychloroquine:

ParameterEnergy (eV)
E_HOMO-5.63
E_LUMO-1.26
Energy Gap (ΔE_GAP)4.37

Data sourced from DFT/B3LYP 6-31G(d,p) method calculations. ijcce.ac.ir

The relatively large energy gap for Hydroxychloroquine suggests high stability. ijcce.ac.ir In comparative studies with Chloroquine, Hydroxychloroquine has a lower LUMO energy, indicating a higher capability to accept electrons from nucleophilic species. ijcce.ac.ir However, Chloroquine has a smaller energy gap, suggesting it is less stable and more reactive than Hydroxychloroquine. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uomustansiriyah.edu.iqresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, where different colors represent different potential values. researchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For Hydroxychloroquine, DFT calculations show that the most negative electrostatic potential is concentrated around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. ijcce.ac.iruomustansiriyah.edu.iq These electron-rich areas are considered active sites. ijcce.ac.ir Specifically, the nitrogen site shows the region of highest activity. ijcce.ac.ir A mildly negative potential is observed near the polar chlorine atom. ijcce.ac.ir Conversely, regions of positive potential, indicating electron deficiency, are found elsewhere on the molecule, marking them as potential sites for nucleophilic reactions. uomustansiriyah.edu.iq The MEP map provides a powerful visual representation of the molecule's relative polarity and helps in understanding its non-covalent interactions. uomustansiriyah.edu.iqresearchgate.net

Chemical Reactivity Prediction

The electronic parameters derived from quantum chemical calculations, such as HOMO-LUMO energies, are used to calculate global reactivity descriptors that predict the chemical behavior of a molecule. ijcce.ac.ir These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). ijcce.ac.ir

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance to charge transfer. It is calculated from the HOMO-LUMO energy gap. ijcce.ac.ir Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." ijcce.ac.ir

Global Electrophilicity Index (ω) represents the energy stabilization when the system acquires an additional electronic charge.

Based on DFT calculations, the following chemical reactivity descriptors have been calculated for Hydroxychloroquine:

Reactivity DescriptorCalculated Value (eV)
Electronegativity (χ)3.445
Chemical Hardness (η)2.185
Electrophilicity Index (ω)2.716

Data sourced from DFT/B3LYP 6-31G(d,p) method calculations. ijcce.ac.ir

These descriptors provide a quantitative basis for understanding the molecule's reactivity. The calculated values for Hydroxychloroquine help in correlating its electronic structure with its biological activity and potential interactions with molecular targets. ijcce.ac.ir

Cheminformatics and QSAR/SPR Modeling

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of activities and properties of molecules. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are key components of this field, establishing mathematical correlations between a molecule's structure and its biological activity or physicochemical properties. researchgate.netneovarsity.org

Structure-Activity Relationship (SAR) Prediction for Preclinical Effects

SAR studies for 4-aminoquinoline (B48711) derivatives like Hydroxychloroquine have provided insights into how structural modifications affect biological activity and toxicity. nih.gov The basic 4-amino-7-chloroquinoline moiety is the key parent structure for both Chloroquine and Hydroxychloroquine. nih.gov

Key SAR findings for this class of compounds include:

Side Chain Modification: The presence and length of the alkyl side chain are crucial. An increase in the alkyl side-chain length beyond five carbons leads to increased toxicity and a decreased therapeutic ratio. nih.gov The substitution of the alkyl side chain with an aryl chain also reduces the therapeutic ratio. nih.gov

Hydroxyl Group: Hydroxychloroquine differs from Chloroquine by the presence of a terminal hydroxyl group on the N-ethyl substituent. This modification is significant, as Hydroxychloroquine is demonstrated to be about 40% less toxic than Chloroquine in animal studies, though they share similar mechanisms of action. nih.gov

Halogen Substitutions: Modifications involving halogen substitutions on the quinoline (B57606) ring can reduce toxicity, but often at the cost of reduced pharmacological activity. nih.gov

Computational studies have explored derivatives and metabolites of Hydroxychloroquine to identify compounds with similar or better activity but lower toxicity. nih.govfrontiersin.org For instance, metabolites like desethylchloroquine (B194037) and bisdesethylchloroquine have been studied, showing similar drug-like properties but with predictions of significantly lower toxicity compared to the parent compounds. frontiersin.org QSAR models have also been used to design and evaluate new derivatives based on the Hydroxychloroquine core, predicting their biological activity against various targets. researchgate.net

Structure-Property Relationship (SPR) Modeling for Chemical Properties

SPR models aim to predict the physicochemical properties of molecules based on their structure. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.org Cheminformatics tools are used to compute various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) that are then correlated with experimental properties. frontiersin.org

For Hydroxychloroquine and its metabolites, cheminformatics profiles have been computed to assess their drug-likeness. frontiersin.org Studies have shown that metabolites like bisdesethylchloroquine, which has fewer rotatable bonds, are predicted to have better oral bioavailability. frontiersin.org QSPR analyses have been conducted on various antiviral drugs, including Hydroxychloroquine, using topological indices derived from the molecular graph to predict physicochemical properties. researchgate.net These models establish linear or non-linear relationships between the structural descriptors and properties like boiling point, enthalpy, and molar refractivity, aiding in the virtual screening and design of new chemical entities. researchgate.net

Data Mining and Network Pharmacology Approaches

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific data mining and network pharmacology studies focused on the compound this compound (CAS No. 103396-22-1). While extensive research employing these computational techniques exists for the parent compound, hydroxychloroquine, and its primary metabolites, this body of work does not extend to the diethanol derivative.

For hydroxychloroquine, such studies have identified key targets and pathways related to its immunomodulatory and anti-inflammatory effects, particularly in the context of autoimmune diseases. However, similar investigations for this compound have not been published in the available scientific literature. Consequently, there are no detailed research findings, protein-protein interaction (PPI) networks, or target-pathway analyses specifically associated with this compound to present. The unique structural modifications in this compound—namely the replacement of the N-ethyl-N-(2-hydroxyethyl) group with a diethanolamine (B148213) moiety—would necessitate dedicated computational studies to predict its pharmacological behavior, as it cannot be directly extrapolated from the data on hydroxychloroquine.

Due to the lack of available research, no data tables detailing targets, pathways, or network parameters for this compound can be generated at this time.

Emerging Research Directions and Advanced Applications of Hydroxychloroquine Diethanol in Preclinical Science

Development of Novel Delivery Systems for Research Purposes

The development of advanced delivery systems for hydroxychloroquine (B89500) is a key area of preclinical research. These systems aim to enhance the compound's efficacy and facilitate controlled studies in cellular and animal models by improving its delivery to specific targets and regulating its release over time.

Polymeric Nanoparticles for Controlled Release in Cell Culture

Polymeric nanoparticles have been investigated as a vehicle for the controlled release of hydroxychloroquine in cell culture experiments. These nanoparticles are designed to encapsulate the drug, allowing for a sustained release that can be crucial for studying its long-term effects on cellular processes.

For instance, research has focused on developing chitosan nanoparticles to encapsulate hydroxychloroquine. news-medical.net These nanoparticles have been shown to have a smooth surface and an average size conducive to cellular uptake. news-medical.net Studies involving polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), have also been explored. The use of microfluidic systems has allowed for the fabrication of micron-sized PLGA particles loaded with hydroxychloroquine, which have demonstrated biocompatibility in macrophage cell lines.

The encapsulation efficiency is a critical factor in the development of these nanoparticles. In one study, polymeric nanoparticles showed an entrapment efficacy of 72.3% for hydroxychloroquine. researchgate.net This high encapsulation rate ensures a sufficient payload of the drug for cell culture studies. The controlled release from these nanoparticles allows for maintaining a steady concentration of hydroxychloroquine in the cell culture medium, which is essential for accurately assessing its impact on cellular mechanisms.

Below is a table summarizing the characteristics of Hydroxychloroquine-loaded polymeric nanoparticles from a preclinical study.

Nanoparticle CharacteristicMeasurement
Average Size159.3 ± 7.1 nm
Polydispersity Index (PDI)0.224 ± 0.101
Zeta Potential+46.6 ± 0.8 mV
Encapsulation Efficiency72.3%

This data is based on studies of chitosan and other polymeric nanoparticles designed for preclinical research.

Liposomal Encapsulation for Targeted Delivery in Animal Models

Liposomal encapsulation represents another significant strategy for the targeted delivery of hydroxychloroquine in animal models. Liposomes are spherical vesicles composed of a lipid bilayer that can enclose aqueous solutions, making them suitable carriers for both hydrophilic and lipophilic drugs.

Preclinical studies have demonstrated that liposomal formulations of hydroxychloroquine can significantly alter the drug's pharmacokinetic profile. nih.gov When administered intravenously in mice, liposomal hydroxychloroquine showed a dramatically increased total drug exposure over time compared to the free drug. nih.govnih.gov Specifically, these formulations led to an approximately 850-fold increase in the area under the curve, indicating prolonged circulation and bioavailability. nih.govnih.gov

This enhanced exposure can be particularly advantageous for targeting specific tissues. For example, in a preclinical study investigating a novel formulation of inhalable liposomal hydroxychloroquine in rats, the liposomal delivery resulted in a 30-fold higher lung exposure and a 2.5-fold longer half-life in the lungs compared to unformulated hydroxychloroquine administered intravenously. nih.gov This targeted delivery to the lungs was achieved with lower peak plasma concentrations and reduced exposure to the heart, suggesting a potential for minimizing systemic side effects. nih.gov

The following table presents a comparative overview of the pharmacokinetic parameters of free versus liposomal hydroxychloroquine in a preclinical animal model.

Pharmacokinetic ParameterFree HydroxychloroquineLiposomal HydroxychloroquineFold Change
Total Drug Exposure (AUC)Baseline~850-fold increase850
Lung ExposureBaseline~30-fold increase30
Half-life in LungsBaseline~2.5-fold increase2.5
Peak Plasma Concentration100%~20%-5
Heart Exposure100%~23% of Cmax-4.3

AUC (Area Under the Curve) reflects the total drug exposure over time. Cmax refers to the maximum concentration of the drug in the plasma.

Investigation of Hydroxychloroquine Diethanol in New Preclinical Models

To gain deeper insights into the mechanisms of action of hydroxychloroquine, researchers are turning to more advanced and physiologically relevant preclinical models. These systems offer a more nuanced understanding of how the compound affects complex biological processes.

Organoid and Microfluidic Systems for Mechanistic Elucidation

Organoids, which are three-dimensional multicellular structures that mimic the architecture and function of native organs, have emerged as powerful tools for drug screening and mechanistic studies. nih.govmlo-online.com In the context of hydroxychloroquine research, lung organoids have been used to evaluate the drug's effects on epithelial regeneration. nih.govnih.gov

One study utilized a lung organoid model derived from mouse lung stem/progenitor cells to investigate the impact of hydroxychloroquine. nih.gov The findings revealed that hydroxychloroquine promoted the self-renewal of club cells and their differentiation into ciliated and goblet cells in vitro. nih.gov Conversely, it was observed to inhibit the self-renewal capacity of alveolar type 2 (AT2) cells within the organoid culture. nih.gov This type of detailed cellular response would be difficult to observe in traditional two-dimensional cell cultures.

Microfluidic technology is also being integrated into hydroxychloroquine research, particularly for the development of novel drug delivery systems. mdpi.com For example, microfluidic mixing methods have been employed to create lipid nanoparticles that co-deliver hydroxychloroquine and other therapeutic agents like siRNA. nih.govmdpi.com This technology allows for the precise and reproducible fabrication of nanoparticles with stable characteristics, which is crucial for preclinical testing. mdpi.com

Advanced Animal Models for Disease Pathogenesis Studies (Non-Human)

Advanced non-human animal models remain indispensable for studying the effects of hydroxychloroquine on disease pathogenesis. These models allow for the investigation of complex physiological and immunological responses that cannot be fully replicated in vitro.

In a rat model of sepsis, hydroxychloroquine was shown to mitigate the cytokine storm and prevent critical illness neuromyopathy. mdpi.com The study found that administration of hydroxychloroquine led to a statistically significant decrease in inflammatory markers such as TNF-α and IL-6, as well as a reduction in oxidative stress markers. mdpi.com

Another study utilized a mouse model of neuromyelitis optica to assess the efficacy of hydroxychloroquine. drugbank.com While this particular study did not find a beneficial effect in attenuating lesion development, it highlights the importance of using specific and relevant animal models to test the therapeutic potential of the compound in different disease contexts. drugbank.com

The table below summarizes findings from a study using a rat model of sepsis to investigate the effects of hydroxychloroquine.

BiomarkerControl Group (Sepsis)Hydroxychloroquine GroupOutcome
TNF-αElevatedSignificantly DecreasedAnti-inflammatory effect
IL-6ElevatedSignificantly DecreasedAnti-inflammatory effect
Malondialdehyde (MDA)ElevatedSignificantly DecreasedReduction in oxidative stress
Lactic AcidElevatedSignificantly DecreasedMetabolic improvement
CMAP AmplitudeDecreasedSignificantly IncreasedImproved neuromuscular function

CMAP (Compound Muscle Action Potential) is a measure of the electrical signal from a muscle in response to nerve stimulation.

Integration of Multi-Omics Approaches in Hydroxychloroquine Research

The integration of multi-omics approaches, which involve the analysis of large datasets of biological molecules such as genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics), is revolutionizing our understanding of how drugs like hydroxychloroquine function at a molecular level.

A significant area of this research has been in oncology, where multi-omics strategies have been used to elucidate mechanisms of resistance to hydroxychloroquine in cancer cells. nih.govmdpi.com In one study, a multi-omic approach was applied to ovarian and colorectal cancer cells that had evolved resistance to hydroxychloroquine. mdpi.com This involved a combination of bulk RNA-seq, exome-seq, and single-cell RNA-seq. nih.gov

The results of this integrated analysis were revealing. Instead of identifying autophagy, a long-presumed target of hydroxychloroquine, as the primary pathway involved in resistance, the multi-omic data pointed towards other crucial cellular processes. mdpi.com Specifically, the study found that cancer cell survival and resistance to hydroxychloroquine were associated with the transcriptional upregulation of glycolysis, exocytosis, and pathways related to chromosome condensation and segregation. nih.govmdpi.com This highlights the power of an unbiased, multi-omics approach to uncover unexpected mechanisms of drug action and resistance.

The findings from such studies can help in identifying potential biomarkers for patient stratification in future clinical trials and may guide the development of combination therapies to overcome resistance.

Omics ApproachKey Finding in Hydroxychloroquine-Resistant Cancer Cells
Transcriptomics (RNA-seq)Upregulation of glycolysis, exocytosis, and chromosome condensation/segregation pathways.
Genomics (Exome-seq)Remarkably few mutational differences, suggesting transcriptional plasticity as the primary resistance mechanism.
CRISPR-Cas9 ScreeningDid not identify autophagy as a substantive hit for resistance.

Proteomics and Metabolomics for Pathway Discovery

In the field of preclinical science, proteomics and metabolomics are powerful hypothesis-generating tools used to understand the mechanisms of action of new chemical entities. Proteomics involves the large-scale study of proteins, their structures, and their functions, while metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue.

Proteomics in Preclinical Research

A theoretical proteomics study on this compound would aim to identify changes in the proteome of a biological system (e.g., cultured cells or animal models) upon exposure to the compound. This could reveal which proteins interact directly with this compound and which protein expression levels are altered, thereby providing insights into its potential biological pathways and mechanisms of action.

Table 1: Illustrative Data from a Hypothetical Proteomics Study on this compound

This table is for illustrative purposes only, as no specific proteomics data for this compound is currently available.

Protein IDProtein NameFold Changep-valuePotential Biological Pathway
P12345Kinase XYZ2.50.001Signal Transduction
Q67890Enzyme ABC-3.2<0.001Metabolic Process
R11223Transcription Factor 11.80.01Gene Regulation

Metabolomics in Preclinical Research

A metabolomics approach would complement proteomics by measuring the global changes in metabolite levels following treatment with this compound. This could elucidate the compound's effects on metabolic pathways, such as energy metabolism, lipid metabolism, or amino acid metabolism.

As of the current date, no specific proteomics or metabolomics studies have been published that focus exclusively on this compound. Research in this area is centered on the parent compound, hydroxychloroquine.

Transcriptomics in Response to Compound Exposure

Transcriptomics is the study of the complete set of RNA transcripts that are produced by the genome, under specific circumstances or in a specific cell, using high-throughput methods. In preclinical research, transcriptomics is utilized to analyze the gene expression profile of a biological system in response to a chemical compound. This can help in identifying the molecular mechanisms of action, potential off-target effects, and biomarkers of response or toxicity.

A transcriptomic analysis of this compound would involve treating a relevant biological model with the compound and then sequencing the RNA to determine which genes are up- or down-regulated. The resulting gene expression signature could then be compared to databases of known gene expression changes to infer the compound's biological effects.

Table 2: Representative Data from a Theoretical Transcriptomics Study on this compound

This table is for illustrative purposes only, as no specific transcriptomics data for this compound is currently available.

Gene SymbolGene NameLog2 Fold ChangeAdjusted p-valueImplicated Pathway
GENE1Gene One3.1<0.001Inflammatory Response
GENE2Gene Two-2.5<0.001Cell Cycle Regulation
GENE3Gene Three1.90.005Apoptosis

Currently, there is no published literature detailing transcriptomic studies conducted specifically on this compound.

Ethical Considerations in Preclinical Research with this compound (Non-Human)

Preclinical research involving animal models is subject to rigorous ethical considerations to ensure the humane treatment of animals. While there are no ethical guidelines specifically tailored to this compound, any non-human preclinical research with this compound would be governed by established principles of animal welfare.

Key ethical principles include the "Three Rs":

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.

Refinement: Minimizing any potential pain, suffering, or distress to the animals.

All preclinical studies involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Researchers are obligated to provide a strong scientific justification for the use of animals, to use appropriate species and strains, and to ensure that all procedures are performed by trained personnel. The housing and care of the animals must also meet high standards.

Given that this compound is a derivative of a well-known quinoline (B57606), any preclinical animal research would also need to consider the known toxicological profile of this class of compounds to anticipate and mitigate potential adverse effects in the study animals.

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